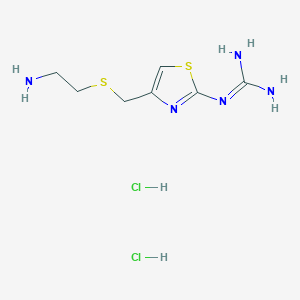
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride typically involves the thiomethylation of 4-methylimidazole. This process can be carried out in a single-step reaction where 4-methylimidazole is reacted with cysteamine and formaldehyde or formaldehyde oligomer in the presence of concentrated hydrochloric acid . The reaction is conducted in a closed system at temperatures ranging from 110°C to 170°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure the reaction conditions are maintained consistently. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance yield and purity.
化学反応の分析
Types of Reactions
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of antibacterial and antifungal agents. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is being explored for its potential as a therapeutic agent. Its derivatives have been studied for their efficacy in treating various diseases, including infections and inflammatory conditions .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of drugs like cimetidine highlights its importance in the pharmaceutical industry .
作用機序
The mechanism of action of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antibacterial and antifungal properties.
Imidazole Derivatives: Used in pharmaceuticals and agrochemicals.
Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride apart is its unique combination of a thiazole ring with a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
特性
分子式 |
C7H15Cl2N5S2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H13N5S2.2ClH/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10;;/h4H,1-3,8H2,(H4,9,10,11,12);2*1H |
InChIキー |
JXNJORJFKUCUSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



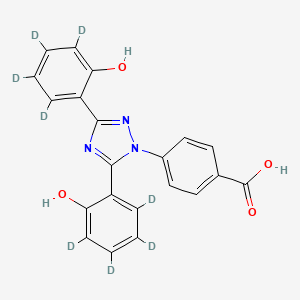
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
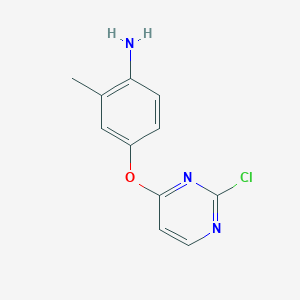
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
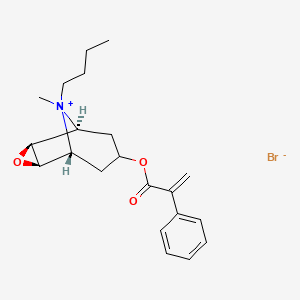
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
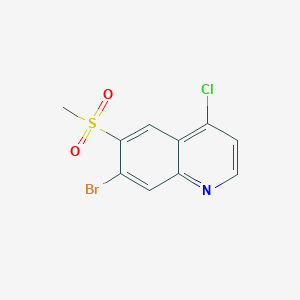
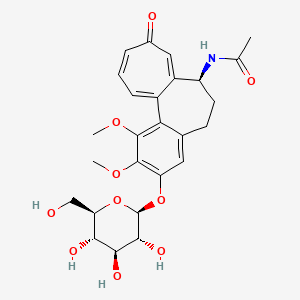
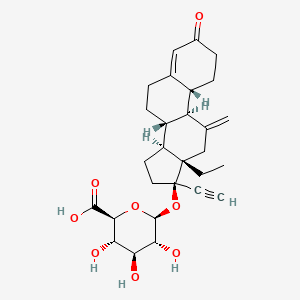
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
